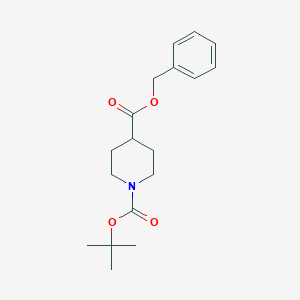
N-炔丙基邻苯二甲酰亚胺
描述
N-Propargylphthalimide (NPPI) is an organic compound with a unique structure comprised of a propargyl group and a phthalimide moiety. NPPI has been studied extensively in recent years due to its unique properties and potential applications. It has been used in a variety of scientific research applications, including as a reagent for organic synthesis, as a catalyst for organic reactions, and as a photosensitizer for photodynamic therapy. In addition, NPPI has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
科学研究应用
眼部药物递送和药代动力学:Urtti(2006 年)的研究重点介绍了眼部药代动力学和向眼部递送治疗剂的挑战。N-炔丙基邻苯二甲酰亚胺在该背景下可能与新型药物递送系统的开发相关,尤其是在克服保护眼睛的屏障方面 (Urtti,2006 年).
DNA-蛋白质相互作用研究:Riedl 等人(2012 年)展示了使用 N-炔丙基邻苯二甲酰亚胺衍生物标记核苷酸和寡核苷酸,有助于研究 DNA-蛋白质相互作用。此应用对于理解遗传机制和相互作用具有重要意义 (Riedl 等人,2012 年).
药物化合物的开发:Gong 等人(2016 年)的一项研究讨论了与 N-炔丙基邻苯二甲酰亚胺相关的萘二甲酰亚胺化合物在药物应用中的潜力。这些化合物因其与生物分子的相互作用而在癌症治疗等领域显示出前景 (Gong 等人,2016 年).
用于生物成像的荧光探针:Banerjee 等人(2013 年)探索了萘二甲酰亚胺衍生物(包括与 N-炔丙基邻苯二甲酰亚胺相关的衍生物)作为荧光细胞成像剂的开发。这些试剂在可视化细胞过程中对生物研究很有价值 (Banerjee 等人,2013 年).
生物成像中的选择性检测:Choi 等人(2013 年)使用 N-炔丙基邻苯二甲酰亚胺的衍生物对生物成像中的金离子进行选择性检测。此类应用在分析化学和细胞研究中至关重要 (Choi 等人,2013 年).
光动力疗法和荧光成像:Panchenko 等人(2017 年)讨论了 N-炔丙基邻苯二甲酰亚胺衍生物的缀合,用于光动力疗法和荧光成像,尤其是在癌症诊断和治疗中 (Panchenko 等人,2017 年).
超分子化学和传感器:Kobaisi 等人(2016 年)回顾了萘二酰亚胺(与 N-炔丙基邻苯二甲酰亚胺相关)的发展,重点介绍了它们在超分子化学和传感器中的应用。这些化合物已在包括催化和分子开关装置在内的各个领域显示出潜力 (Kobaisi 等人,2016 年).
作用机制
安全和危害
N-Propargylphthalimide is classified as harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
未来方向
While specific future directions for N-Propargylphthalimide were not found in the search results, it’s worth noting that phthalimide derivatives have a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anti-influenza activity . This suggests potential future research directions in exploring these activities further.
属性
IUPAC Name |
2-prop-2-ynylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h1,3-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZCLCHJOWLTGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222546 | |
| Record name | N-Prop-2-ynylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige solid; [Sigma-Aldrich MSDS] | |
| Record name | N-Propargylphthalimide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21366 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7223-50-9 | |
| Record name | 2-(2-Propyn-1-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7223-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Prop-2-ynylphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007223509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7223-50-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7223-50-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Prop-2-ynylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-prop-2-ynylphthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Propargylphthalimide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UD8ZK82XC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Propargylphthalimide in rhodium-catalyzed [5+2] cycloaddition reactions?
A: N-Propargylphthalimide acts as a five-carbon building block (the "5" in [5+2]) in rhodium-catalyzed [5+2] cycloaddition reactions. [] This reaction allows for the formation of seven-membered rings, specifically cyclohept-4-enones, by reacting with vinylcyclopropanes (VCPs) in the presence of a rhodium catalyst. []
Q2: Can you elaborate on the applications of the cyclohept-4-enones produced using N-Propargylphthalimide?
A: While the provided research [] focuses primarily on the synthetic methodology, cyclohept-4-enones are valuable intermediates in the synthesis of various natural products and bioactive compounds. Their seven-membered ring structure is found in numerous natural products with diverse biological activities.
Q3: How is N-Propargylphthalimide used in studying DNA-protein interactions?
A: N-Propargylphthalimide serves as a linker molecule for attaching solvatochromic fluorophores, such as 4-aminophthalimide (API) and 4-(N,N-dimethylamino)phthalimide (DAPI), to nucleosides. [] This is achieved through Sonogashira cross-coupling reactions with halogenated nucleosides. [] The modified nucleosides can then be incorporated into oligonucleotides and used to study interactions with proteins like p53 and single-strand binding (SSB) proteins. The fluorescence of the attached fluorophore changes in response to the polarity of its environment, allowing researchers to detect and analyze DNA-protein interactions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
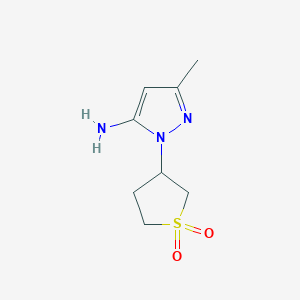
![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B181990.png)
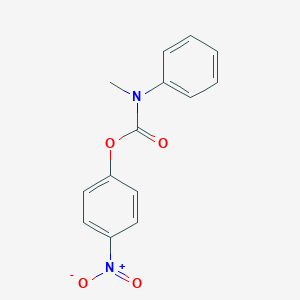
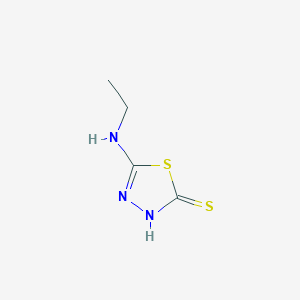
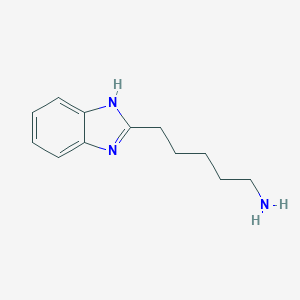

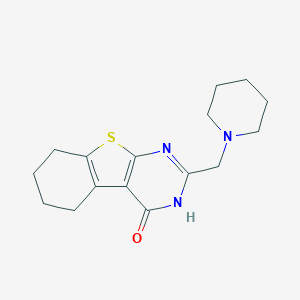
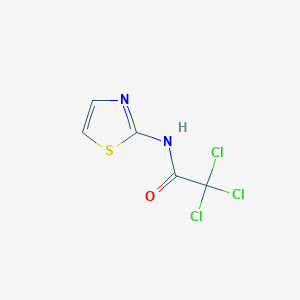


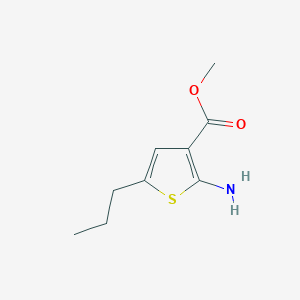
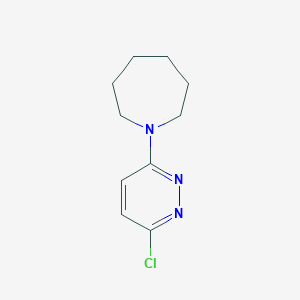
![4-Chloro-2-methylbenzo[h]quinoline](/img/structure/B182010.png)
